molecular formula C6H12O6 B12402036 alpha-D-glucose-d7

alpha-D-glucose-d7

Cat. No.: B12402036
M. Wt: 187.20 g/mol
InChI Key: WQZGKKKJIJFFOK-KKGCZVNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-glucose-d7: is a deuterium-labeled form of alpha-D-glucose, where seven hydrogen atoms are replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Alpha-D-glucose-d7 can be synthesized through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source. The process typically involves the use of deuterium oxide (D2O) and a suitable catalyst under controlled conditions .

Industrial Production Methods: : Industrial production of this compound involves large-scale catalytic exchange reactions. The process is optimized to ensure high yield and purity, often requiring specialized equipment to handle deuterium gas and maintain reaction conditions .

Chemical Reactions Analysis

Types of Reactions: : Alpha-D-glucose-d7 undergoes similar chemical reactions as its non-labeled counterpart, alpha-D-glucose. These include:

Common Reagents and Conditions

Major Products

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

    Substitution: Glycosides

Mechanism of Action

The mechanism of action of alpha-D-glucose-d7 is primarily based on its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as non-labeled glucose. The deuterium atoms allow researchers to track its movement and transformation using techniques like NMR spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12O6

Molecular Weight

187.20 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1D2,2D,3D,4D,5D,6D

InChI Key

WQZGKKKJIJFFOK-KKGCZVNTSA-N

Isomeric SMILES

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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